An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 2-Ethyl-3-hydroxyhexanoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical methodologies pertinent to this compound.
Introduction: The Significance of a Valproic Acid Metabolite
2-Ethyl-3-hydroxyhexanoic acid (CAS No: 29671-57-6) is a chiral carboxylic acid that plays a crucial role in the metabolic pathway of valproic acid (VPA).[1][2][3][4] As VPA is extensively prescribed for epilepsy, bipolar disorder, and migraine prevention, understanding its metabolic fate is paramount for elucidating its therapeutic window and potential toxicities. 2-Ethyl-3-hydroxyhexanoic acid is a product of the β-oxidation of VPA, a major metabolic route for the parent drug.[1][3][4] The accumulation of certain VPA metabolites has been linked to hepatotoxicity, a rare but serious adverse effect of VPA therapy.[1][2] Therefore, a thorough understanding of the chemical and biological properties of metabolites like 2-Ethyl-3-hydroxyhexanoic acid is essential for the development of safer VPA analogues and for monitoring patients undergoing VPA treatment.
Chemical and Physical Properties
2-Ethyl-3-hydroxyhexanoic acid is a C8 branched-chain fatty acid with two stereocenters, leading to the existence of four possible stereoisomers.[5][6][7] The racemic mixture is commonly encountered in metabolic studies.[5]
Structure and Nomenclature
The structure of 2-Ethyl-3-hydroxyhexanoic acid features a hexanoic acid backbone with an ethyl group at the α-position (C2) and a hydroxyl group at the β-position (C3).
Caption: Chemical structure of 2-Ethyl-3-hydroxyhexanoic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | PubChem[6] |
| XLogP3 | 1.3 | PubChem (Computed)[6] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[6] |
| Boiling Point (of ethyl ester) | 90-92 °C @ 14 mmHg | ChemSynthesis[8] |
| Density (of ethyl ester) | 0.974 g/mL | ChemSynthesis[8] |
| Refractive Index (of ethyl ester) | 1.428 | ChemSynthesis[8] |
| Solubility (of ethyl ester) | Insoluble in water | The Good Scents Company[9] |
The presence of both a carboxylic acid and a hydroxyl group suggests that 2-Ethyl-3-hydroxyhexanoic acid is a relatively polar molecule with the capacity for hydrogen bonding, which would influence its solubility and boiling point. As a β-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart, propanoic acid, though weaker than the corresponding α-hydroxy acid.[10]
Synthesis of 2-Ethyl-3-hydroxyhexanoic Acid
A detailed, peer-reviewed laboratory synthesis of 2-Ethyl-3-hydroxyhexanoic acid is not prominently described in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, namely the aldol condensation followed by oxidation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from butanal:
-
Aldol Condensation: A base-catalyzed self-condensation of butanal to form 2-ethyl-3-hydroxyhexanal.
-
Oxidation: Oxidation of the resulting aldehyde to the corresponding carboxylic acid.
Caption: Proposed synthetic workflow for 2-Ethyl-3-hydroxyhexanoic acid.
Experimental Protocol
This protocol is a representative procedure based on known transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation
-
Rationale: The aldol condensation is a classic carbon-carbon bond-forming reaction that is ideal for synthesizing β-hydroxy aldehydes. The use of a base catalyst generates an enolate from one molecule of butanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of butanal.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanal (2.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, 0.1 eq) dropwise to the stirred butanal over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethyl-3-hydroxyhexanal.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Oxidation of 2-Ethyl-3-hydroxyhexanal to 2-Ethyl-3-hydroxyhexanoic Acid
-
Rationale: A mild oxidizing agent is required to convert the aldehyde to a carboxylic acid without affecting the secondary alcohol. Tollen's reagent (ammoniacal silver nitrate) is a classic choice for this selective oxidation. Alternatively, other mild oxidants like sodium chlorite buffered with a phosphate source can be employed.
-
Procedure (using Tollen's Reagent):
-
Prepare Tollen's reagent by adding a dilute solution of ammonia to a solution of silver nitrate until the initially formed brown precipitate of silver oxide just redissolves.
-
Dissolve the crude 2-ethyl-3-hydroxyhexanal from Step 1 in a suitable solvent (e.g., ethanol or THF).
-
Slowly add the Tollen's reagent to the aldehyde solution with stirring at room temperature. A silver mirror will form on the walls of the flask, indicating a positive reaction.
-
Allow the reaction to proceed for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture with dilute nitric acid to precipitate any remaining silver salts and to protonate the carboxylate.
-
Filter the mixture to remove the silver precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Ethyl-3-hydroxyhexanoic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Analysis
Definitive, published spectra for 2-Ethyl-3-hydroxyhexanoic acid are scarce. However, a detailed interpretation of the expected spectroscopic features can be derived from its chemical structure and by comparison with analogous compounds like ethyl 3-hydroxyhexanoate.[9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of diastereomers and overlapping signals. The key expected chemical shifts (in ppm, relative to TMS) are:
-
~12.0 ppm (singlet, broad): Carboxylic acid proton (-COOH).
-
~3.8-4.0 ppm (multiplet): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
~2.3-2.5 ppm (multiplet): Proton on the α-carbon (-CH(COOH)-).
-
~1.2-1.7 ppm (multiplets): Methylene protons of the ethyl and hexanoyl chains.
-
~0.9 ppm (triplets): Methyl protons of the ethyl and hexanoyl chains.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework:
-
~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~70-75 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).
-
~50-55 ppm: α-carbon (-CH(COOH)-).
-
~10-40 ppm: Aliphatic carbons of the ethyl and hexanoyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a hydroxy carboxylic acid is characterized by two very broad and prominent absorption bands.[11][12][13][14]
-
3300-2500 cm⁻¹ (very broad, strong): This band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. This will likely overlap with the O-H stretching of the alcohol group.[13][14]
-
1760-1690 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretching vibration of the carboxylic acid.[13][14]
-
~1320-1210 cm⁻¹ (medium): C-O stretching of the carboxylic acid.[13]
-
~1200-1000 cm⁻¹ (medium): C-O stretching of the secondary alcohol.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of carboxylic acids often results in fragmentation.[15] Key expected fragments for 2-Ethyl-3-hydroxyhexanoic acid include:
-
Molecular Ion (M⁺): A peak at m/z 160, though it may be weak or absent.
-
[M-17]⁺: Loss of a hydroxyl radical (-OH) from the carboxylic acid.
-
[M-45]⁺: Loss of the carboxyl group (-COOH).
-
McLafferty Rearrangement: Fragmentation involving the carbonyl group and a γ-hydrogen, which can lead to characteristic fragment ions. For a similar compound, 2-ethylhexanoic acid, a major fragment at m/z 88 is observed due to a McLafferty-type rearrangement.[16]
Reactivity and Stability
As a β-hydroxy acid, 2-Ethyl-3-hydroxyhexanoic acid has characteristic reactivity.
-
Dehydration: Upon heating, particularly under acidic or basic conditions, β-hydroxy acids can undergo dehydration to yield α,β-unsaturated carboxylic acids.[10]
-
Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).
-
Oxidation: The secondary alcohol can be oxidized to a ketone under appropriate conditions, though this may be accompanied by decarboxylation.
-
Stability: The compound should be stored in a cool, dry place to minimize dehydration and other potential degradation reactions. As with many carboxylic acids, it can be corrosive.
Biological Role and Toxicology
2-Ethyl-3-hydroxyhexanoic acid is a metabolite of valproic acid, formed through the β-oxidation pathway in the mitochondria.[1][3][4] The metabolism of VPA is complex, leading to a variety of metabolites, some of which are thought to contribute to the drug's therapeutic effects, while others may be responsible for its toxicity.[1][2][3][4]
The accumulation of certain VPA metabolites that interfere with mitochondrial function is a leading hypothesis for VPA-induced hepatotoxicity.[1] While the specific toxicological profile of 2-Ethyl-3-hydroxyhexanoic acid is not extensively detailed, the study of all VPA metabolites is crucial for a comprehensive understanding of the drug's safety profile. Some metabolites of VPA are known to be toxic, causing effects such as hyperammonemia and cerebral edema.[17]
Analytical Methods for Biological Samples
The quantification of 2-Ethyl-3-hydroxyhexanoic acid in biological matrices such as plasma and urine is essential for pharmacokinetic and toxicology studies of valproic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[18][19][20][21]
Sample Preparation
A robust sample preparation method is critical for accurate quantification. A typical workflow involves:
-
Protein Precipitation: To remove proteins from plasma or serum samples, a cold organic solvent such as acetonitrile or methanol is added.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, either LLE with a suitable organic solvent or SPE using a cartridge that retains the analyte of interest can be employed.
-
Derivatization (Optional): To improve the chromatographic properties and ionization efficiency of the analyte, derivatization may be necessary.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate 2-Ethyl-3-hydroxyhexanoic acid from other endogenous compounds in the sample. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape, is a common setup.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and selectivity. The instrument is tuned to monitor a specific precursor-to-product ion transition for 2-Ethyl-3-hydroxyhexanoic acid and its stable isotope-labeled internal standard.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasp-pain.org [iasp-pain.org]
- 5. GSRS [precision.fda.gov]
- 6. 2-Ethyl-3-hydroxyhexanoic acid | C8H16O3 | CID 22157349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R,3S)-2-ethyl-3-hydroxyhexanoic acid | C8H16O3 | CID 87560847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
